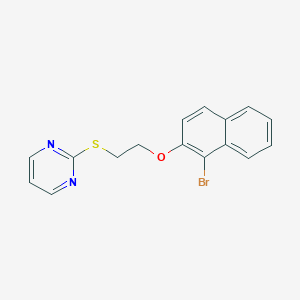![molecular formula C14H17NO6 B215575 Dimethyl 2-[(ethoxyacetyl)amino]terephthalate](/img/structure/B215575.png)
Dimethyl 2-[(ethoxyacetyl)amino]terephthalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 2-[(ethoxyacetyl)amino]terephthalate, also known as DEET, is a widely used insect repellent. It was first developed by the United States Army in 1946 and has since become the most common active ingredient in insect repellents. DEET is a colorless liquid with a slightly sweet odor and is highly effective in repelling mosquitoes, ticks, and other biting insects.
Mechanism of Action
The exact mechanism of action of Dimethyl 2-[(ethoxyacetyl)amino]terephthalate is still not fully understood. It is believed that Dimethyl 2-[(ethoxyacetyl)amino]terephthalate works by interfering with the olfactory receptors of insects, making it difficult for them to detect the presence of humans. Dimethyl 2-[(ethoxyacetyl)amino]terephthalate may also act as an irritant to insects, causing them to avoid contact with treated skin.
Biochemical and Physiological Effects:
Dimethyl 2-[(ethoxyacetyl)amino]terephthalate has been shown to have low toxicity to humans and is considered safe for use when used as directed. However, some studies have suggested that Dimethyl 2-[(ethoxyacetyl)amino]terephthalate may have potential neurotoxic effects in certain circumstances. Dimethyl 2-[(ethoxyacetyl)amino]terephthalate has also been shown to be a skin irritant in some individuals.
Advantages and Limitations for Lab Experiments
Dimethyl 2-[(ethoxyacetyl)amino]terephthalate is a highly effective insect repellent and is widely used in laboratory experiments involving mosquitoes, ticks, and other biting insects. However, there are limitations to its use, including potential toxicity to humans and other animals, as well as potential environmental concerns.
Future Directions
1. Development of new insect repellents with improved safety and efficacy profiles.
2. Investigation of the mechanism of action of Dimethyl 2-[(ethoxyacetyl)amino]terephthalate and other insect repellents.
3. Development of new methods for preventing the transmission of vector-borne diseases.
4. Investigation of the potential environmental impact of Dimethyl 2-[(ethoxyacetyl)amino]terephthalate and other insect repellents.
5. Development of new methods for controlling insect populations without the use of insecticides.
In conclusion, Dimethyl 2-[(ethoxyacetyl)amino]terephthalate is a highly effective insect repellent that has been extensively studied for its potential use in preventing the transmission of vector-borne diseases. While it has been shown to have low toxicity to humans, there are limitations to its use, including potential environmental concerns. Further research is needed to develop new insect repellents with improved safety and efficacy profiles and to investigate the potential environmental impact of Dimethyl 2-[(ethoxyacetyl)amino]terephthalate and other insect repellents.
Synthesis Methods
Dimethyl 2-[(ethoxyacetyl)amino]terephthalate is synthesized by a multi-step process that involves the reaction of terephthalic acid with ethylene glycol to form dimethyl terephthalate. This is then reacted with ethyl acetoacetate to form dimethyl 2-[(ethoxyacetyl)amino]terephthalate. The final product is then purified through distillation and recrystallization to obtain pure Dimethyl 2-[(ethoxyacetyl)amino]terephthalate.
Scientific Research Applications
Dimethyl 2-[(ethoxyacetyl)amino]terephthalate has been extensively studied for its insect repellent properties and has been found to be highly effective in repelling mosquitoes, ticks, and other biting insects. It has also been studied for its potential use in preventing the transmission of vector-borne diseases such as malaria, dengue fever, and Zika virus.
properties
Product Name |
Dimethyl 2-[(ethoxyacetyl)amino]terephthalate |
|---|---|
Molecular Formula |
C14H17NO6 |
Molecular Weight |
295.29 g/mol |
IUPAC Name |
dimethyl 2-[(2-ethoxyacetyl)amino]benzene-1,4-dicarboxylate |
InChI |
InChI=1S/C14H17NO6/c1-4-21-8-12(16)15-11-7-9(13(17)19-2)5-6-10(11)14(18)20-3/h5-7H,4,8H2,1-3H3,(H,15,16) |
InChI Key |
PADUFCJXKHCGIY-UHFFFAOYSA-N |
SMILES |
CCOCC(=O)NC1=C(C=CC(=C1)C(=O)OC)C(=O)OC |
Canonical SMILES |
CCOCC(=O)NC1=C(C=CC(=C1)C(=O)OC)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-cyclopentyl-N-[2-(2,3,5-trimethylphenoxy)ethyl]amine](/img/structure/B215494.png)

![N-cyclopentyl-N-{2-[2-(2-iodo-4-methylphenoxy)ethoxy]ethyl}amine](/img/structure/B215498.png)
![N-cyclopentyl-N-[3-(4-methylphenoxy)propyl]amine](/img/structure/B215500.png)
![N-[3-(4-allyl-2-methoxyphenoxy)propyl]-N-cyclopentylamine](/img/structure/B215503.png)
![N-[2-[2-(4-phenylmethoxyphenoxy)ethoxy]ethyl]cyclopentanamine](/img/structure/B215504.png)
![2-{2-[2-(4-Methoxyphenoxy)ethoxy]ethyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B215507.png)
![2-{2-[2-(4-Ethoxyphenoxy)ethoxy]ethyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B215509.png)
![2-[2-[2-(4-propoxyphenoxy)ethoxy]ethyl]-3,4-dihydro-1H-isoquinoline](/img/structure/B215510.png)
![N-[3-(4-chlorophenyl)sulfanylpropyl]cyclopentanamine](/img/structure/B215511.png)

![N-methyl-N-[4-(phenylsulfanyl)butyl]amine](/img/structure/B215514.png)
![2-(3,4-dihydro-2(1H)-isoquinolinyl)ethyl 2-[(4-methylphenyl)sulfanyl]ethyl ether](/img/structure/B215518.png)